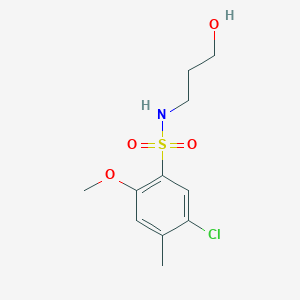
5-Methyl-2-(4-morpholinylsulfonyl)phenyl pentyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-(4-morpholinylsulfonyl)phenyl pentyl ether, also known as MS-222, is a commonly used anesthetic agent in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 337.4 g/mol. MS-222 is widely used in the research of aquatic animals such as fish, amphibians, and reptiles, as it is effective in inducing anesthesia and minimizing stress during experimental procedures.
Mécanisme D'action
5-Methyl-2-(4-morpholinylsulfonyl)phenyl pentyl ether is a potent anesthetic agent that works by blocking the function of ion channels in the nervous system. Specifically, it blocks the function of N-methyl-D-aspartate (NMDA) receptors, which are involved in the transmission of pain signals. By blocking these receptors, 5-Methyl-2-(4-morpholinylsulfonyl)phenyl pentyl ether effectively induces anesthesia and minimizes pain in aquatic animals.
Biochemical and Physiological Effects:
5-Methyl-2-(4-morpholinylsulfonyl)phenyl pentyl ether has been shown to have a number of biochemical and physiological effects on aquatic animals. It has been shown to decrease heart rate and respiratory rate, as well as decrease blood pressure. 5-Methyl-2-(4-morpholinylsulfonyl)phenyl pentyl ether also affects the metabolism of aquatic animals, leading to a decrease in oxygen consumption and carbon dioxide production.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-Methyl-2-(4-morpholinylsulfonyl)phenyl pentyl ether in lab experiments is its effectiveness in inducing deep anesthesia, allowing researchers to perform various experimental procedures without causing harm or stress to the animals. 5-Methyl-2-(4-morpholinylsulfonyl)phenyl pentyl ether is also relatively safe and has a low toxicity level, making it a popular choice for researchers. However, 5-Methyl-2-(4-morpholinylsulfonyl)phenyl pentyl ether has some limitations, including its potential to cause tissue damage if not used properly. It is also not effective in all species of aquatic animals, and some species may require higher doses of 5-Methyl-2-(4-morpholinylsulfonyl)phenyl pentyl ether to achieve anesthesia.
Orientations Futures
There are several potential future directions for the use of 5-Methyl-2-(4-morpholinylsulfonyl)phenyl pentyl ether in scientific research. One area of interest is the development of new formulations of 5-Methyl-2-(4-morpholinylsulfonyl)phenyl pentyl ether that are more effective and less toxic. Another potential direction is the use of 5-Methyl-2-(4-morpholinylsulfonyl)phenyl pentyl ether in combination with other anesthetic agents to improve the effectiveness of anesthesia in aquatic animals. Additionally, there is ongoing research into the long-term effects of 5-Methyl-2-(4-morpholinylsulfonyl)phenyl pentyl ether on aquatic animals, particularly in terms of its impact on behavior and physiology.
Méthodes De Synthèse
5-Methyl-2-(4-morpholinylsulfonyl)phenyl pentyl ether can be synthesized through a multi-step process involving the reaction of 2-chloro-5-methylbenzenesulfonamide with morpholine, followed by a reaction with 1-bromopentane. The final product is then purified through recrystallization.
Applications De Recherche Scientifique
5-Methyl-2-(4-morpholinylsulfonyl)phenyl pentyl ether is commonly used in scientific research to induce anesthesia in aquatic animals. It is effective in inducing deep anesthesia, allowing researchers to perform various experimental procedures without causing harm or stress to the animals. 5-Methyl-2-(4-morpholinylsulfonyl)phenyl pentyl ether is also used in the transportation of aquatic animals, as it minimizes stress during transportation.
Propriétés
Nom du produit |
5-Methyl-2-(4-morpholinylsulfonyl)phenyl pentyl ether |
|---|---|
Formule moléculaire |
C16H25NO4S |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
4-(4-methyl-2-pentoxyphenyl)sulfonylmorpholine |
InChI |
InChI=1S/C16H25NO4S/c1-3-4-5-10-21-15-13-14(2)6-7-16(15)22(18,19)17-8-11-20-12-9-17/h6-7,13H,3-5,8-12H2,1-2H3 |
Clé InChI |
HSJSBMIKDPVFGB-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=C(C=CC(=C1)C)S(=O)(=O)N2CCOCC2 |
SMILES canonique |
CCCCCOC1=C(C=CC(=C1)C)S(=O)(=O)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-bromo-5-methyl-2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B272497.png)






![3-methyl-N-[3-(4-morpholinyl)propyl]-4-propoxybenzenesulfonamide](/img/structure/B272540.png)